Nicergoline

Descripción general

Descripción

La nicergolina es un derivado semisintético del alcaloide ergot usado principalmente por sus propiedades vasodilatadoras. Se emplea comúnmente en el tratamiento de la demencia senil y otros trastornos cerebrovasculares. La nicergolina mejora el flujo sanguíneo cerebral, mejora la utilización de oxígeno y glucosa por las células cerebrales y se ha utilizado durante más de tres décadas en más de cincuenta países .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la nicergolina involucra varios pasos clave:

Reacción de Ergosterol con Derivados de 5-Bromonicotinato: Esto genera un éster carboxílico.

Reacción Fotocatalítica con Metanol: Realizada bajo condiciones ácidas.

Reacción de Metilación: Utilizando un reactivo de metilación para producir nicergolina

Métodos de Producción Industrial: La producción industrial de nicergolina típicamente involucra:

Fotoreacción: El ergosterol y el metanol reaccionan bajo irradiación ultravioleta y la catálisis de ácido sulfúrico concentrado para formar 10α-metoxiergosterol.

Metilación: Este intermedio se somete a metilación con yoduro de metilo en presencia de una base inorgánica.

Reacción de Condensación: El paso final involucra la condensación de cloruro de ácido 5-bromonicotínico con 1-metil-10α-metoxiergosterol.

Tipos de Reacciones:

Oxidación: La nicergolina puede sufrir reacciones de oxidación, aunque las condiciones y productos específicos son menos comúnmente detallados.

Reducción: Las reacciones de reducción no están típicamente asociadas con la nicergolina.

Sustitución: La nicergolina puede sufrir reacciones de sustitución, particularmente involucrando sus grupos bromo y metoxi.

Reactivos y Condiciones Comunes:

Agentes Oxidantes:

Agentes Reductores: No se usan comúnmente con la nicergolina.

Reactivos de Sustitución: El yoduro de metilo se usa en el paso de metilación durante la síntesis.

Productos Mayores:

Aplicaciones Científicas De Investigación

La nicergolina tiene un amplio espectro de aplicaciones en investigación científica:

Química: Se usa como un compuesto modelo para estudiar derivados de alcaloides del ergot.

Biología: Investigada por sus efectos en la función neurotransmisora y la neuroprotección.

Medicina: Ampliamente utilizada en el tratamiento de la demencia, trastornos cerebrovasculares y migrañas de origen vascular

Industria: Empleada en el desarrollo de fármacos dirigidos a la salud cognitiva y vascular.

Mecanismo De Acción

La nicergolina actúa principalmente inhibiendo los receptores alfa-1-adrenérgicos postsinápticos en el músculo liso vascular. Esta inhibición previene los efectos vasoconstrictores de las catecolaminas como la epinefrina y la norepinefrina, lo que resulta en vasodilatación periférica. Además, la nicergolina mejora la función neurotransmisora colinérgica y catecolaminérgica, inhibe la agregación plaquetaria y promueve la actividad metabólica, lo que lleva a un aumento de la utilización de oxígeno y glucosa .

Compuestos Similares:

Ergotamina: Otro alcaloide del ergot utilizado para las migrañas, pero asociado con fibrosis cardíaca.

Metisergida: Utilizada para la prevención de la migraña, pero tiene riesgo de causar fibrosis.

Pergolida: Utilizada en la enfermedad de Parkinson, pero puede causar enfermedad cardíaca valvular.

Cabergolina: Utilizada para la hiperprolactinemia y la enfermedad de Parkinson, con un menor riesgo de fibrosis en comparación con la ergotamina

Singularidad de la Nicergolina: La nicergolina se destaca por su perfil de seguridad, particularmente por su falta de asociación con la fibrosis cardíaca, lo que la convierte en una alternativa más segura para el uso a largo plazo en el tratamiento de trastornos cerebrovasculares y cognitivos .

Comparación Con Compuestos Similares

Ergotamine: Another ergot alkaloid used for migraines but associated with cardiac fibrosis.

Methysergide: Used for migraine prevention but has a risk of causing fibrosis.

Pergolide: Used in Parkinson’s disease but can cause valvular heart disease.

Cabergoline: Used for hyperprolactinemia and Parkinson’s disease, with a lower risk of fibrosis compared to ergotamine

Uniqueness of Nicergoline: this compound stands out due to its safety profile, particularly its lack of association with cardiac fibrosis, making it a safer alternative for long-term use in treating cerebrovascular and cognitive disorders .

Actividad Biológica

Nicergoline is an ergot derivative that has been utilized in the treatment of cognitive impairments, particularly in elderly patients with dementia and other age-associated conditions. Its multifaceted biological activity encompasses vasodilation, neuroprotection, and modulation of neurotransmitter systems, making it a compound of significant interest in both clinical and research settings. This article delves into the biological activities of this compound, supported by data from various studies, including case studies and meta-analyses.

This compound exhibits several pharmacological actions:

- Vasodilation : It acts as a potent antagonist of alpha-1 adrenergic receptors, leading to reduced vascular resistance and increased blood flow, particularly in cerebral circulation .

- Neurotransmitter Modulation : this compound enhances the turnover of catecholamines (noradrenaline and dopamine) and stimulates cholinergic neurotransmission by increasing acetylcholine release and inhibiting its degradation .

- Neuroprotection : The compound has antioxidant properties and promotes cerebral metabolic activity, which may protect neurons from damage associated with neurodegenerative diseases .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| Vasodilation | Reduces vascular resistance; increases blood flow |

| Neurotransmitter Modulation | Enhances catecholamine turnover; boosts acetylcholine levels |

| Neuroprotection | Antioxidant effects; promotes cerebral metabolism |

Efficacy in Dementia

Multiple studies have assessed this compound's efficacy in treating dementia. A systematic review indicated that this compound significantly improved cognitive function in patients with mild to moderate dementia. The Mini-Mental State Examination (MMSE) scores showed a favorable effect size of 2.86 after 12 months of treatment .

Case Study: Regional Cerebral Perfusion

A study involving 16 patients with early Alzheimer's disease (AD) demonstrated that this compound treatment led to increased regional cerebral blood flow (rCBF) in areas associated with cognitive function, such as the superior frontal gyrus. Although clinical measures did not show statistically significant improvement, the increase in rCBF suggests potential benefits in cerebral metabolism .

Table 2: Clinical Outcomes from this compound Treatment

| Study Focus | Outcome | Statistical Significance |

|---|---|---|

| Cognitive Function | Improved MMSE scores | Significant (p < 0.05) |

| Regional Cerebral Perfusion | Increased rCBF in frontal areas | Not significant |

| Overall Safety Profile | Comparable to placebo | Non-significant |

Safety Profile

The safety profile of this compound has been evaluated across several studies. A meta-analysis reported that the incidence of adverse events (AEs) was similar between this compound and placebo groups, with a slightly lower rate of serious AEs observed in the this compound group . Furthermore, the tolerability at therapeutic doses is generally good, with no significant increase in withdrawal rates compared to placebo .

Table 3: Adverse Events Comparison

| Adverse Event Type | This compound Group (%) | Placebo Group (%) |

|---|---|---|

| Any Adverse Events | 11 | 10 |

| Serious Adverse Events | 2 | 3 |

| Withdrawal Due to AEs | 5 | 6 |

Research Findings on Neuroprotective Effects

Research has highlighted this compound's neuroprotective effects through its action on signaling pathways involved in neuronal survival. In animal models, it has been shown to reduce amyloid-beta accumulation and enhance neuronal survival via the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway . These findings underscore its potential role in preventing cognitive decline associated with neurodegenerative diseases.

Análisis De Reacciones Químicas

Reaction Conditions and Parameters

Esterification Reaction Parameters

| Parameter | Condition |

|---|---|

| Organic Solvent | Tetrahydrofuran, ethyl acetate, toluene |

| Temperature | 50-90°C |

| Reaction Time | 4-8 hours |

Methylation Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran |

| Methylating Agent | Methyl Iodide |

| Alkaline Reagent | Sodium carbonate, sodium bicarbonate, potassium carbonate, or sodium hydrogen |

| Temperature | -5 to 10°C |

| Reaction Time | 0.5-3 hours |

Impact of Reaction Temperature

Reaction temperature significantly impacts this compound synthesis .

-

High Temperatures: Excessive temperatures in the esterification step (step 1) can lead to increased side reactions and the generation of new impurities. Similarly, high temperatures during methylation (step 2) also produce new impurities.

-

Low Temperatures: Insufficient temperatures in either step 1 or step 2 prevent the reaction system from providing enough energy to proceed forward .

Polymorphism and Stability

This compound exists in two different polymorphic forms: a triclinic form (Form I) and an orthorhombic form (Form II) .

-

Crystallization: this compound can be crystallized from various organic solvents, resulting in these two polymorphic forms .

-

Stability: Grinding methods and atmospheric conditions can affect the stability and crystalline structure of this compound .

-

Grinding at 20°C under air or nitrogen atmosphere (Methods A and C) leads to partial amorphization.

-

Grinding in the presence of liquid nitrogen under air atmosphere (Method B) promotes hydration to a monohydrate form.

-

Grinding in the presence of liquid nitrogen under nitrogen atmosphere (Method D) results in a stable form without amorphization or hydration .

-

-

Dissolution Rates: The metastable Form II exhibits the best Intrinsic Dissolution Rate (IDR), followed by Form I, while the monohydrate form (Method B) has the worst IDR .

Propiedades

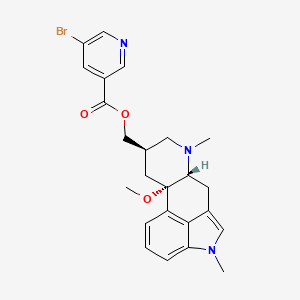

IUPAC Name |

(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEXMKHXIOCEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860404 | |

| Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27848-84-6 | |

| Record name | nicergoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.